PKI 14-22 amide,myristoylated

Description

Properties

IUPAC Name |

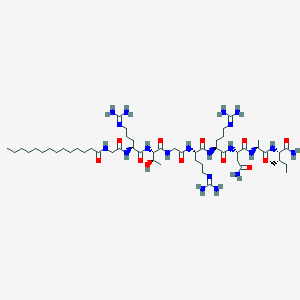

(2S)-N-[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3R)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(tetradecanoylamino)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]pentanoyl]amino]pentanoyl]amino]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100N20O12/c1-6-8-9-10-11-12-13-14-15-16-17-24-39(76)65-29-40(77)69-35(22-19-26-63-52(58)59)48(83)73-43(33(5)74)50(85)66-30-41(78)68-34(21-18-25-62-51(56)57)46(81)70-36(23-20-27-64-53(60)61)47(82)71-37(28-38(54)75)49(84)67-32(4)45(80)72-42(44(55)79)31(3)7-2/h31-37,42-43,74H,6-30H2,1-5H3,(H2,54,75)(H2,55,79)(H,65,76)(H,66,85)(H,67,84)(H,68,78)(H,69,77)(H,70,81)(H,71,82)(H,72,80)(H,73,83)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t31-,32-,33+,34-,35-,36-,37-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPQKQWUUHDDIS-JDLJUXOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100N20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Myristoylated PKI 14-22 Amide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated PKI 14-22 amide is a potent and cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). Its efficacy and specificity make it an invaluable tool in cellular biology research and a potential starting point for therapeutic development. This guide delves into the core mechanism of action of myristoylated PKI 14-22 amide, providing a comprehensive overview of its biochemical properties, its interaction with the PKA signaling pathway, and detailed experimental protocols for its application.

Mechanism of Action: A Competitive Inhibitor of the PKA Catalytic Subunit

Myristoylated PKI 14-22 amide is a synthetic peptide derived from the endogenous PKA inhibitor protein (PKI). The core of its inhibitory action lies in its ability to act as a competitive inhibitor of the PKA catalytic subunit.[1] The peptide sequence, GRTGRRNAI, mimics the substrate-binding region of PKA, allowing it to bind to the active site of the PKA catalytic subunit with high affinity. This binding event physically blocks the access of genuine substrates, thereby preventing the transfer of a phosphate group from ATP to serine or threonine residues on target proteins.

The addition of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the peptide is a critical modification. This lipid moiety significantly enhances the peptide's hydrophobicity, facilitating its passive diffusion across the cell membrane and the blood-brain barrier.[1] This increased cell permeability allows for the direct inhibition of intracellular PKA activity in living cells and in vivo models.

The PKA Signaling Pathway and the Role of Myristoylated PKI 14-22 Amide

The Protein Kinase A (PKA) signaling pathway is a crucial intracellular cascade that regulates a vast array of cellular processes, including metabolism, gene expression, cell proliferation, and apoptosis. The pathway is typically initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activation leads to the production of the second messenger, cyclic adenosine monophosphate (cAMP), by adenylyl cyclase.

cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that liberates the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream effector proteins. Myristoylated PKI 14-22 amide intervenes at this critical juncture by directly binding to and inactivating the released catalytic subunits, effectively halting the downstream signaling cascade.

References

An In-depth Technical Guide to the Cellular Permeability and Uptake of Myristoylated PKI 14-22 Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated Protein Kinase A (PKA) Inhibitor 14-22 amide (Myr-PKI 14-22) is a synthetic, cell-permeable peptide widely utilized in cell biology and pharmacology to specifically inhibit the catalytic subunit of cAMP-dependent protein kinase A (PKA). The covalent attachment of a myristoyl group, a saturated 14-carbon fatty acid, to the N-terminus of the PKI 14-22 peptide dramatically enhances its hydrophobicity, facilitating its translocation across the plasma membrane.[1][2][3] This modification allows for the direct interrogation of PKA signaling pathways within intact cells, making it a valuable tool for studying a myriad of cellular processes, including cell growth, apoptosis, and viral replication.[4][5] The non-myristoylated form of the peptide is a potent inhibitor of PKA with a Ki of approximately 36 nM.

This technical guide provides a comprehensive overview of the cellular permeability and uptake of myristoylated PKI 14-22 amide, including the proposed mechanisms of cell entry, a summary of available data, and detailed experimental protocols for its characterization.

The Role of Myristoylation in Cellular Permeability

Myristoylation is a lipid modification that plays a crucial role in protein targeting to membranes and in signal transduction. The addition of the myristoyl group to PKI 14-22 amide is the key to its cell-permeable nature. This lipophilic moiety is thought to facilitate the peptide's interaction with and subsequent passage through the lipid bilayer of the cell membrane.

The precise mechanism of uptake for myristoylated peptides is not fully elucidated but is believed to involve a combination of processes:

-

Direct Membrane Translocation: The myristoyl anchor can insert into the lipid bilayer, and through a process that may involve "flip-flop" diffusion, the peptide is translocated into the cytoplasm. This process is thought to be temperature-dependent.

-

Endocytosis: While direct translocation is a proposed mechanism, endocytic pathways may also contribute to the cellular uptake of myristoylated peptides.

It is important to note that the efficiency of these processes can be influenced by the specific amino acid sequence of the peptide, the cell type, and the experimental conditions.

Quantitative Data on Cellular Permeability and Uptake

To provide a framework for understanding the potential permeability of myristoylated peptides, the following table summarizes representative data for other myristoylated peptides. It is crucial to recognize that these values are not directly transferable to myristoylated PKI 14-22 amide but can serve as a general guide.

| Peptide | Myristoylation | Cell Line | Method | Parameter | Value | Reference |

| ABL-ss-Myr | Yes | BA/F3 | Fluorescence Microscopy | Fold Increase in Fluorescence (37°C vs 4°C) | ~10-fold | |

| ABL-ss-Myr | Yes | HeLa | Fluorescence Microscopy | Fold Increase in Fluorescence (37°C vs 4°C) | Significant increase | |

| Myr-peptide | Yes | CHO | Mass Spectrometry | Intracellular Concentration | ~4 µM (at 4°C) to ~12 µM (at 37°C) |

Note: The data presented above is for illustrative purposes and is not specific to myristoylated PKI 14-22 amide.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted to study the cellular permeability and uptake of myristoylated PKI 14-22 amide.

Protocol for Assessing Cellular Uptake by Fluorescence Microscopy

This protocol allows for the qualitative and semi-quantitative assessment of peptide uptake by visualizing a fluorescently labeled version of the peptide within cells.

Materials:

-

Fluorescently labeled myristoylated PKI 14-22 amide (e.g., with FITC or a similar fluorophore)

-

Cell line of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (4% in PBS) for fixing

-

DAPI or Hoechst stain for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a multi-well plate and allow them to adhere and grow to 70-80% confluency.

-

Peptide Incubation: Prepare a working solution of the fluorescently labeled myristoylated PKI 14-22 amide in complete cell culture medium at the desired concentration (e.g., 10 µM). Remove the old medium from the cells and add the peptide-containing medium.

-

Incubation: Incubate the cells for a defined period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator. For temperature-dependence studies, a parallel experiment can be conducted at 4°C.

-

Washing: After incubation, remove the peptide-containing medium and wash the cells three times with ice-cold PBS to remove any non-internalized peptide.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells twice with PBS.

-

Counterstaining: Incubate the cells with a DAPI or Hoechst solution for 5-10 minutes to stain the nuclei.

-

Washing: Wash the cells twice with PBS.

-

Mounting: Mount the coverslips onto microscope slides using a suitable mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Capture images using the appropriate filter sets for the fluorophore and the nuclear stain.

Data Analysis:

-

Qualitatively assess the subcellular localization of the fluorescent peptide (e.g., cytoplasmic, nuclear, punctate).

-

For semi-quantitative analysis, measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

Protocol for Quantifying Intracellular Peptide Concentration by Mass Spectrometry

This protocol provides a method for the absolute quantification of internalized peptide.

Materials:

-

Myristoylated PKI 14-22 amide

-

Isotopically labeled myristoylated PKI 14-22 amide (as an internal standard)

-

Cell line of interest

-

Cell culture reagents

-

Trypsin or a cell scraper

-

Lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

Mass spectrometer (e.g., MALDI-TOF or LC-MS/MS)

Procedure:

-

Cell Treatment: Culture cells to a desired density and treat with a known concentration of myristoylated PKI 14-22 amide for a specific duration.

-

Cell Harvesting: After incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular peptide. Detach the cells using trypsin or a cell scraper.

-

Cell Lysis: Lyse the cells in a suitable lysis buffer.

-

Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the cell lysate.

-

Protein Quantification: Determine the total protein concentration of the lysate.

-

Sample Cleanup: Use SPE to remove interfering substances like lipids and salts from the lysate.

-

Mass Spectrometry Analysis: Analyze the cleaned-up sample using mass spectrometry to determine the ratio of the unlabeled (internalized) peptide to the labeled internal standard.

-

Concentration Calculation: Calculate the intracellular concentration of the peptide based on the known amount of the internal standard and the measured ratio, and normalize to the total protein content or cell number.

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway

Myristoylated PKI 14-22 amide acts by inhibiting the catalytic subunit of PKA, thereby blocking the phosphorylation of its downstream substrates. The canonical PKA signaling pathway is initiated by the binding of a ligand (e.g., a hormone) to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.

Caption: The PKA signaling pathway and the inhibitory action of Myr-PKI 14-22.

Experimental Workflow for Assessing Cellular Permeability

The following diagram illustrates a typical workflow for characterizing the cellular permeability of a myristoylated peptide.

Caption: A generalized workflow for assessing the cellular permeability of Myr-PKI 14-22.

Western Blot Protocol to Confirm PKA Inhibition

This protocol is designed to verify the inhibitory activity of myristoylated PKI 14-22 amide within cells by assessing the phosphorylation status of a known PKA substrate, such as CREB (cAMP response element-binding protein).

Materials:

-

Cell line expressing the target of interest

-

Myristoylated PKI 14-22 amide

-

PKA activator (e.g., Forskolin)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-CREB (Ser133) and anti-total-CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot equipment

Procedure:

-

Cell Treatment: Seed cells and grow to 80-90% confluency. Pre-incubate the cells with the desired concentration of myristoylated PKI 14-22 amide for 1-2 hours.

-

PKA Activation: Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes. A control group without the inhibitor should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with the primary antibody against the phosphorylated substrate overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using a chemiluminescent substrate.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein to serve as a loading control.

Data Analysis:

-

Quantify the band intensities for both the phosphorylated and total protein.

-

Calculate the ratio of phosphorylated to total protein to determine the effect of the inhibitor on PKA activity.

Conclusion

Myristoylated PKI 14-22 amide is an indispensable tool for the study of PKA signaling in living cells. Its enhanced cellular permeability, conferred by the myristoyl group, allows for the direct and specific inhibition of intracellular PKA. While the precise mechanisms and quantitative parameters of its uptake are not yet fully characterized in the literature, the protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to investigate its cellular behavior. Further studies are warranted to generate specific quantitative data on the permeability and uptake of this widely used reagent, which will undoubtedly enhance its utility and the interpretation of experimental results across various fields of biological research.

References

- 1. rndsystems.com [rndsystems.com]

- 2. PKI 14-22 amide, myristoylated | Protein Kinase A | Tocris Bioscience [tocris.com]

- 3. Protein Kinase A-dependent Phosphorylation of Rap1 Regulates Its Membrane Localization and Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PKI 14-22 amide, myristoylated | CAS:201422-03-9 | PKA inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Myristoylated PKI 14-22 Amide in Signal Transduction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristoylated PKI 14-22 amide is a potent and cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). Its ability to readily cross cell membranes makes it an invaluable tool for studying the role of PKA in a multitude of cellular processes. This technical guide provides a comprehensive overview of the function and applications of myristoylated PKI 14-22 amide in signal transduction research. We will delve into its mechanism of action, provide detailed experimental protocols for its use, present quantitative data on its inhibitory activity, and visualize the signaling pathways it modulates.

Introduction to Myristoylated PKI 14-22 Amide

The protein kinase inhibitor (PKI) peptide is a naturally occurring, heat-stable inhibitor of PKA. The 14-22 amide fragment of PKI retains this inhibitory activity. However, its utility in cellular assays is limited by its poor membrane permeability. The addition of a myristoyl group to the N-terminus of the peptide significantly enhances its lipophilicity, allowing it to efficiently traverse the cell membrane and inhibit intracellular PKA.[1][2]

Myristoylated PKI 14-22 amide acts as a competitive inhibitor of PKA by binding to the catalytic subunit of the enzyme.[1] The non-myristoylated version of the peptide has a reported inhibition constant (Ki) of approximately 36 nM for PKA.[2][3] This potent and specific inhibition allows researchers to dissect the downstream effects of PKA signaling in various biological contexts.

The cAMP-PKA Signaling Pathway

The cyclic adenosine monophosphate (cAMP)-dependent protein kinase A (PKA) signaling pathway is a fundamental intracellular signaling cascade that regulates a vast array of cellular processes, including metabolism, gene expression, cell growth, and apoptosis. The pathway is initiated by the binding of extracellular signals, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This activation leads to the production of the second messenger cAMP by adenylyl cyclase.

cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the active catalytic subunits. These catalytic subunits can then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, thereby modulating their activity and eliciting a cellular response. Myristoylated PKI 14-22 amide directly interferes with this process by binding to the active catalytic subunits, preventing them from phosphorylating their targets. A key downstream target of PKA is the transcription factor cAMP-response element binding protein (CREB), which, upon phosphorylation, regulates the expression of numerous genes.

Figure 1: The cAMP-PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

Quantitative Data on Inhibitory Activity

The inhibitory potency of myristoylated PKI 14-22 amide has been characterized in various experimental systems. The following table summarizes key quantitative data.

| Parameter | Value | Target/System | Reference(s) |

| Ki (non-myristoylated) | ~36 nM | PKA | |

| IC50 (Zika Virus) | |||

| 17.75 µM | IbH 30656 strain in HUVECs | ||

| 22.29 µM | MR766 strain in HUVECs | ||

| 34.09 µM | H/FP/2013 strain in HUVECs | ||

| 19.19 µM | PRVABC59 strain in HUVECs | ||

| Effective Concentration | 20-40 µM | Inhibition of Zika virus replication in HUVECs and astrocytes | |

| Effective Dose (in vivo) | 5 nmol/mouse (i.c.v.) | Prevention of morphine tolerance |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing myristoylated PKI 14-22 amide.

In Vitro PKA Kinase Activity Assay

This protocol describes a method to measure the direct inhibitory effect of myristoylated PKI 14-22 amide on PKA activity in vitro.

Figure 2: Experimental workflow for an in vitro PKA kinase activity assay.

Materials:

-

Purified PKA catalytic subunit

-

PKA substrate (e.g., Kemptide)

-

Myristoylated PKI 14-22 amide

-

ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Detection reagents (e.g., anti-phospho-PKA substrate antibody for Western blot or ELISA)

Procedure:

-

Prepare Reagents: Prepare serial dilutions of myristoylated PKI 14-22 amide in the kinase reaction buffer.

-

Kinase Reaction: a. In a microcentrifuge tube or 96-well plate, combine the PKA enzyme and the desired concentration of myristoylated PKI 14-22 amide or vehicle control. b. Pre-incubate the mixture for 10 minutes at 30°C. c. Initiate the kinase reaction by adding the PKA substrate and ATP. d. Incubate the reaction for 20-30 minutes at 30°C.

-

Termination and Detection: a. Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer (for Western blot) or by adding a stop solution appropriate for the detection method. b. Analyze the level of substrate phosphorylation using a suitable method such as Western blotting with a phospho-specific antibody, ELISA, or a radioactivity-based assay.

-

Data Analysis: Quantify the signal for each concentration of the inhibitor and calculate the IC50 value.

Western Blot Analysis of CREB Phosphorylation in Cultured Cells

This protocol details the assessment of PKA inhibition in a cellular context by measuring the phosphorylation of its downstream target, CREB.

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

Myristoylated PKI 14-22 amide

-

PKA activator (e.g., Forskolin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: a. Seed cells in a multi-well plate and grow to the desired confluency. b. Pre-treat the cells with various concentrations of myristoylated PKI 14-22 amide or vehicle for 1-2 hours. c. Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for 15-30 minutes.

-

Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 20-30 minutes. c. Clarify the lysates by centrifugation.

-

Western Blotting: a. Determine the protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with primary antibodies against phospho-CREB and total CREB. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate.

-

Data Analysis: Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.

In Vivo Assessment of Morphine Tolerance in Mice

This protocol describes an in vivo model to evaluate the effect of myristoylated PKI 14-22 amide on the development of morphine tolerance.

Materials:

-

Male mice (e.g., C57BL/6)

-

Morphine sulfate

-

Myristoylated PKI 14-22 amide

-

Sterile saline

-

Intracerebroventricular (i.c.v.) injection apparatus

-

Tail-immersion test apparatus

Procedure:

-

Animal Preparation and Drug Administration: a. Anesthetize the mice and perform i.c.v. injections of myristoylated PKI 14-22 amide (e.g., 5 nmol in a small volume of saline) or vehicle. b. Implant a morphine pellet (e.g., 75 mg) subcutaneously or administer repeated injections of morphine to induce tolerance. A typical regimen for i.c.v. administration of the inhibitor is one injection 1 hour before morphine administration, followed by injections at 24 and 48 hours post-morphine.

-

Assessment of Antinociception: a. At a predetermined time point after the final morphine dose (e.g., 72 hours), assess the antinociceptive response using the tail-immersion test. b. Measure the latency for the mouse to withdraw its tail from warm water (e.g., 52°C).

-

Data Analysis: Compare the tail-withdrawal latencies between the vehicle-treated and myristoylated PKI 14-22 amide-treated groups to determine if the inhibitor prevented the development of morphine tolerance.

Zika Virus Plaque Assay

This protocol outlines a method to quantify the inhibitory effect of myristoylated PKI 14-22 amide on Zika virus replication.

Materials:

-

Vero cells (or other susceptible cell line)

-

Zika virus stock

-

Myristoylated PKI 14-22 amide

-

Cell culture medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., medium containing 1% methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding and Treatment: a. Seed Vero cells in a multi-well plate and allow them to form a confluent monolayer. b. Pre-treat the cells with various concentrations of myristoylated PKI 14-22 amide for 1-2 hours.

-

Virus Infection: a. Infect the cells with a known titer of Zika virus for 1-2 hours. b. Remove the virus inoculum and wash the cells.

-

Plaque Formation: a. Add an overlay medium containing the respective concentrations of myristoylated PKI 14-22 amide. b. Incubate the plates for 3-5 days to allow for plaque formation.

-

Plaque Visualization and Quantification: a. Fix the cells with formaldehyde. b. Stain the cells with crystal violet. c. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each inhibitor concentration and determine the IC50 value.

Conclusion

Myristoylated PKI 14-22 amide is a powerful and indispensable tool for researchers investigating the intricacies of PKA-mediated signal transduction. Its cell permeability allows for the direct and specific inhibition of intracellular PKA, enabling the elucidation of its role in a wide range of physiological and pathological processes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the effective use of this inhibitor in the laboratory, ultimately contributing to a deeper understanding of cellular signaling and the development of novel therapeutic strategies.

References

An In-depth Technical Guide to PKI 14-22 Amide, Myristoylated: A Potent, Cell-Permeable PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PKI 14-22 amide, myristoylated, a widely utilized peptide-based inhibitor of Protein Kinase A (PKA). This document details its mechanism of action, biochemical properties, and applications in cellular and in vivo research, supported by quantitative data, experimental protocols, and signaling pathway diagrams.

Core Concepts: Understanding PKI 14-22 Amide, Myristoylated

PKI 14-22 amide, myristoylated, is a synthetic, cell-permeable peptide that serves as a highly selective and potent inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2][3] It is a modified version of the naturally occurring heat-stable protein kinase inhibitor (PKI).[4][5] The core peptide sequence, corresponding to amino acids 14-22 of PKI, acts as a pseudosubstrate, binding to the catalytic subunit of PKA with high affinity.

The key modification is the N-terminal myristoylation, the attachment of a C14 fatty acid. This lipid modification significantly enhances the peptide's hydrophobicity, facilitating its permeation across cell membranes, a critical feature for its use in living cells and in vivo models. The C-terminus is amidated to increase peptide stability.

Mechanism of Action

PKI 14-22 amide, myristoylated, functions as a competitive inhibitor of PKA. It directly binds to the catalytic subunit of PKA, preventing the phosphorylation of its downstream protein substrates. This inhibitory action effectively blocks the PKA signaling cascade, which is integral to a vast array of cellular processes including gene expression, metabolism, cell proliferation, and apoptosis.

The PKA signaling pathway is typically initiated by the binding of extracellular signals, such as hormones, to G-protein-coupled receptors (GPCRs). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. Activated PKA proceeds to phosphorylate target proteins, thereby modulating their activity. PKI 14-22 amide, myristoylated, intervenes by directly sequestering the active catalytic subunits.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PKI 14-22 amide, myristoylated, and its non-myristoylated counterpart.

| Parameter | Value | Notes | References |

| Ki (Inhibitor Constant) | ~36 nM | For the non-myristoylated PKI 14-22 amide against PKA. This value reflects the high affinity of the peptide for the PKA catalytic subunit. | |

| Molecular Weight | ~1209.5 g/mol | ||

| Molecular Formula | C₅₃H₁₀₀N₂₀O₁₂ |

| Application | Organism/Cell Line | Effective Concentration/Dosage | Effect | References |

| Zika Virus Replication Inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) | IC₅₀: 17.75 - 34.09 µM | Inhibition of replication of several Zika virus strains. | |

| Zika Virus Replication Inhibition | HUVECs and Astrocytes | 20-40 µM | >85% reduction in viral titers. | |

| Morphine Analgesic Tolerance | Mice | 5 nmol/mouse (intracerebroventricular) | Prevention of the development of morphine tolerance. | |

| Neutrophil Phagocytosis | Human Neutrophils | Dose-dependent | Reduction of IgG-mediated phagocytosis. | |

| PKA Activity Inhibition | Mouse Brain/Spinal Cord Lysates | 75 µM | Inhibition of PKA activity. | |

| PKA Pathway Inhibition | Murine Ventricular Myocytes | 20 µM | Inhibition of the PKA pathway. | |

| CREB Phosphorylation Inhibition | HUVECs and LNCaP cells | 10 nM (1 hr pre-incubation) | Abolishes forskolin-stimulated CREB phosphorylation. |

Experimental Protocols

In Vitro PKA Kinase Activity Assay

This protocol outlines a general method to assess the inhibitory activity of myristoylated PKI 14-22 amide on PKA in a cell-free system.

Materials:

-

Recombinant active PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

Myristoylated PKI 14-22 amide

-

ATP (radiolabeled [γ-³²P]ATP or for use with kinase assay kits)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper or kinase activity assay kit (e.g., ADP-Glo™)

-

Scintillation counter or luminometer

Procedure:

-

Prepare a stock solution of myristoylated PKI 14-22 amide in DMSO.

-

Set up kinase reactions in microcentrifuge tubes or a 96-well plate. A typical reaction would include the kinase buffer, a fixed concentration of the PKA catalytic subunit, and the PKA substrate peptide.

-

Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixtures. Include a vehicle control (DMSO) and a no-inhibitor control.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 20-30 minutes) at 30°C.

-

Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).

-

Quantify the phosphorylation of the substrate. For radiolabeled assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For kit-based assays, follow the manufacturer's instructions to measure the signal (e.g., luminescence).

-

Calculate the percentage of PKA activity inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Cell-Based PKA Activity Assay (CREB Phosphorylation)

This protocol describes how to evaluate the efficacy of myristoylated PKI 14-22 amide in inhibiting PKA signaling within cultured cells by measuring the phosphorylation of a key downstream target, CREB.

Materials:

-

Cultured cells (e.g., HEK293, HUVECs)

-

Myristoylated PKI 14-22 amide

-

PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibody against phospho-CREB (Ser133)

-

Primary antibody against total CREB or a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate for Western blotting

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Plate cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%).

-

Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide for a specified time (e.g., 1-2 hours). Include a vehicle control.

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary antibody against phospho-CREB.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe for total CREB or a loading control to normalize the data.

-

Quantify the band intensities to determine the extent of inhibition of CREB phosphorylation.

Visualizations

Caption: The canonical PKA signaling pathway.

Caption: Mechanism of PKA inhibition by myristoylated PKI 14-22 amide.

References

An In-depth Technical Guide to Myristoylated PKI 14-22 Amide: Structure, Properties, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated PKI 14-22 amide is a highly potent and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA). As a crucial regulator of numerous cellular processes, PKA represents a significant target in various research and therapeutic areas. The addition of a myristoyl group to the N-terminus of the PKI 14-22 amide peptide enhances its lipophilicity, facilitating its passage across cell membranes. This modification allows for the direct and specific inhibition of intracellular PKA activity, making it an invaluable tool for investigating PKA-mediated signaling pathways in living cells. This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and detailed experimental protocols for the application of myristoylated PKI 14-22 amide.

Chemical Structure and Physicochemical Properties

Myristoylated PKI 14-22 amide is a synthetic peptide whose sequence is derived from the heat-stable protein kinase inhibitor. The N-terminus is acylated with myristic acid, a saturated 14-carbon fatty acid, and the C-terminus is amidated.

Amino Acid Sequence: Myr-Gly-Arg-Thr-Gly-Arg-Arg-Asn-Ala-Ile-NH₂[1][2]

Physicochemical Data

| Property | Value | Reference |

| Chemical Formula | C₅₃H₁₀₀N₂₀O₁₂ | [3][4][5] |

| Molecular Weight | ~1209.5 g/mol | |

| Appearance | Lyophilized solid | |

| Solubility | Water: 1 mg/mL, 1.85 mg/mL (as TFA salt). DMSO: 1 mg/mL | |

| Storage | Store at -20°C. Stock solutions are stable for up to 3 months at -20°C. | |

| Stability | Stable for at least 4 years when stored at -20°C. | |

| Purity | ≥95% (HPLC) |

Biological Properties and Mechanism of Action

Myristoylated PKI 14-22 amide functions as a competitive inhibitor of PKA. The peptide sequence mimics the pseudosubstrate region of PKA's regulatory subunit, allowing it to bind with high affinity to the catalytic subunit of PKA, thereby blocking its kinase activity. The non-myristoylated form of the peptide is a highly specific inhibitor of PKA with an inhibitory constant (Ki) of approximately 36 nM. The myristoylated version retains this inhibitory activity while gaining the crucial property of cell permeability.

Biological Activity Data

| Parameter | Value | Cell/System | Reference |

| Inhibitory Constant (Ki) (non-myristoylated form) | ~36 nM | In vitro | |

| IC₅₀ (Zika Virus Replication - IbH 30656 strain) | 17.75 µM | Human Umbilical Vein Endothelial Cells (HUVECs) | |

| IC₅₀ (Zika Virus Replication - MR766 strain) | 22.29 µM | HUVECs | |

| IC₅₀ (Zika Virus Replication - H/FP/2013 strain) | 34.09 µM | HUVECs | |

| IC₅₀ (Zika Virus Replication - PRVABC59 strain) | 19.19 µM | HUVECs |

Signaling Pathway

Myristoylated PKI 14-22 amide directly inhibits the catalytic subunit of PKA, which is a central node in the cAMP signaling pathway. This pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the production of cyclic AMP (cAMP) by adenylyl cyclase. cAMP then binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. These active subunits can then phosphorylate a multitude of downstream substrates in the cytoplasm and nucleus, regulating processes such as gene expression, metabolism, and cell growth. By inhibiting the PKA catalytic subunit, myristoylated PKI 14-22 amide effectively blocks all downstream signaling events.

Experimental Protocols

In Vitro PKA Kinase Assay

This protocol is adapted from methodologies used to assess the direct inhibitory effect of compounds on PKA activity.

Objective: To determine the in vitro inhibitory activity of myristoylated PKI 14-22 amide on PKA.

Materials:

-

Recombinant PKA catalytic subunit

-

Myristoylated PKI 14-22 amide

-

PKA substrate peptide (e.g., Kemptide, LRRASLG)

-

[γ-³²P]ATP or fluorescently labeled ATP analog

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper or other separation matrix

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, PKA substrate peptide, and [γ-³²P]ATP.

-

Add varying concentrations of myristoylated PKI 14-22 amide to the reaction mixture.

-

Initiate the kinase reaction by adding the recombinant PKA catalytic subunit.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of PKA inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Cell-Based PKA Activity Assay

This protocol outlines a general method to assess the effect of myristoylated PKI 14-22 amide on PKA activity within cultured cells.

Objective: To measure the inhibition of endogenous PKA activity in living cells.

Materials:

-

Cultured cells of interest

-

Myristoylated PKI 14-22 amide

-

PKA activator (e.g., Forskolin, 8-Bromo-cAMP)

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

Phospho-PKA substrate antibody

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Western blotting equipment and reagents

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-incubate the cells with varying concentrations of myristoylated PKI 14-22 amide for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce PKA activity.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and Western blotting using a phospho-PKA substrate antibody to detect the phosphorylation of PKA target proteins.

-

Quantify the band intensities to determine the level of PKA activity and the extent of inhibition by myristoylated PKI 14-22 amide.

Conclusion

Myristoylated PKI 14-22 amide is a powerful and indispensable tool for the specific inhibition of PKA in a cellular context. Its well-defined chemical structure, coupled with its cell permeability and high potency, allows for precise dissection of PKA's role in complex signaling networks. The information and protocols provided in this guide are intended to facilitate the effective use of this inhibitor in research and drug development, ultimately contributing to a deeper understanding of PKA-mediated physiological and pathological processes.

References

An In-depth Technical Guide to Myristoylated and Non-Myristoylated PKI 14-22 Amide: A Comparative Analysis for Researchers

For Immediate Release

This technical guide provides a comprehensive comparison of myristoylated and non-myristoylated forms of the Protein Kinase A (PKA) inhibitor, PKI 14-22 amide. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical differences in their biochemical properties, cellular activity, and practical applications. We present key quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding and informed selection of these valuable research tools.

Core Concepts: The Role of PKI and Myristoylation

The Protein Kinase Inhibitor (PKI) peptide 14-22 amide is a potent and highly specific competitive inhibitor of cAMP-dependent Protein Kinase A (PKA). It functions by mimicking the substrate of PKA, binding to the catalytic subunit's active site without being phosphorylated, thereby blocking its kinase activity.[1][2] The primary distinction between the two forms of PKI 14-22 amide discussed herein lies in the presence or absence of a myristoyl group, a saturated 14-carbon fatty acid, attached to the N-terminus.

-

Non-Myristoylated PKI 14-22 Amide: This form is the bare peptide inhibitor. While it exhibits high affinity for PKA in in vitro assays, its hydrophilic nature severely limits its ability to cross the hydrophobic cell membrane.[3]

-

Myristoylated PKI 14-22 Amide: The addition of the myristoyl group renders the peptide lipophilic, significantly enhancing its permeability across cell membranes.[4] This modification allows for the direct inhibition of intracellular PKA in living cells and in vivo models.

Quantitative Data Summary

The fundamental difference between the two PKI 14-22 amide forms is their application context (extracellular vs. intracellular), which is a direct consequence of the myristoylation. The intrinsic inhibitory potency against the PKA catalytic subunit is attributed to the peptide sequence itself.

| Parameter | Myristoylated PKI 14-22 Amide | Non-Myristoylated PKI 14-22 Amide | Reference |

| Inhibitory Constant (Ki) for PKA | Not typically reported; inhibitory action is intracellular. | ~36 nM | |

| Primary Application | Intracellular PKA inhibition in live cells and in vivo. | In vitro PKA inhibition in cell-free assays. | |

| Cell Permeability | High | Low | |

| Molecular Weight | ~1209.5 g/mol | ~999.1 g/mol |

Signaling Pathway Context: PKA Inhibition

PKA is a central kinase in numerous signaling pathways, activated by the second messenger cyclic AMP (cAMP). The canonical activation cascade begins with the stimulation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase, which then synthesizes cAMP from ATP. cAMP binds to the regulatory subunits of the inactive PKA holoenzyme, causing the release and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrate proteins on serine or threonine residues, including transcription factors like cAMP response element-binding protein (CREB), thereby modulating gene expression and other cellular processes. PKI 14-22 amide directly inhibits the active PKA catalytic subunits, preventing the phosphorylation of these downstream targets.

Experimental Protocols

In Vitro PKA Kinase Inhibition Assay

This protocol is designed to compare the inhibitory potency of myristoylated and non-myristoylated PKI 14-22 amide in a cell-free system.

Materials:

-

Recombinant PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide, LRRASLG)

-

ATP, [γ-³²P]ATP

-

Myristoylated PKI 14-22 amide

-

Non-myristoylated PKI 14-22 amide

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of both myristoylated and non-myristoylated PKI 14-22 amide.

-

In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase reaction buffer, a fixed concentration of PKA substrate peptide, and a fixed concentration of PKA enzyme.

-

Add the different concentrations of the PKI inhibitors to the reaction mixtures and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.

-

Incubate the reaction for 15-30 minutes at 30°C.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.

-

Plot the percentage of PKA inhibition against the inhibitor concentration to determine the IC₅₀ value for each compound.

Cell-Based PKA Activity Assay (CREB Phosphorylation)

This protocol assesses the ability of myristoylated and non-myristoylated PKI 14-22 amide to inhibit PKA activity in living cells by measuring the phosphorylation of a downstream target, CREB.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Forskolin (an adenylyl cyclase activator)

-

Myristoylated PKI 14-22 amide

-

Non-myristoylated PKI 14-22 amide

-

Lysis buffer

-

Primary antibodies: anti-phospho-CREB (Ser133), anti-total-CREB

-

Secondary antibody (HRP-conjugated)

-

Western blot reagents and equipment

Procedure:

-

Plate HEK293 cells and grow to 80-90% confluency.

-

Pre-treat the cells with varying concentrations of myristoylated or non-myristoylated PKI 14-22 amide for 1-2 hours.

-

Stimulate the cells with forskolin (e.g., 10 µM) for 15-30 minutes to activate PKA. A non-stimulated control group should be included.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-CREB and total-CREB.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities and normalize the phospho-CREB signal to the total-CREB signal. Compare the levels of CREB phosphorylation in treated versus untreated cells.

Logical Workflow: Choosing the Right Inhibitor

The selection between myristoylated and non-myristoylated PKI 14-22 amide is primarily dictated by the experimental system.

Conclusion

Myristoylated and non-myristoylated PKI 14-22 amides are indispensable tools for studying PKA signaling. The non-myristoylated form is ideal for dissecting PKA activity in controlled, cell-free environments, offering high specificity and potency. In contrast, the myristoylated version provides the crucial advantage of cell permeability, enabling the investigation of PKA's role in complex cellular and physiological contexts. A thorough understanding of their distinct properties, as outlined in this guide, is essential for the design of robust experiments and the accurate interpretation of their results in the pursuit of novel therapeutic strategies and a deeper understanding of cellular signaling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 3. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

Navigating the Challenges of Myristoylated PKI 14-22 Amide: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Myristoylated PKI 14-22 amide, a potent and cell-permeable inhibitor of Protein Kinase A (PKA), is a critical tool in cellular and molecular biology research. Its efficacy, however, is intrinsically linked to its proper handling, which hinges on a thorough understanding of its solubility and stability. This technical guide provides an in-depth overview of these crucial parameters, offering a compilation of available data, standardized experimental protocols, and visual aids to empower researchers in their experimental design and execution.

Physicochemical Properties

Myristoylated PKI 14-22 amide is a synthetic peptide modified with a myristoyl group at its N-terminus, a feature that significantly enhances its cell permeability compared to its non-myristoylated counterpart.

| Property | Value |

| Molecular Weight | ~1209.5 g/mol |

| Appearance | Lyophilized white powder |

| Purity | Typically ≥95% (as determined by HPLC) |

Solubility Profile

The solubility of myristoylated PKI 14-22 amide is a critical consideration for the preparation of stock solutions and experimental media. The myristoyl group, while aiding in cell entry, also imparts a hydrophobic character to the peptide, influencing its behavior in various solvents.

| Solvent | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 1 mg/mL to 100 mg/mL | [1][2][3][4] |

| Water | 1 mg/mL to 50 mg/mL (may require sonication) | |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | |

| Ethanol | Insoluble |

Note: Solubility can be batch-dependent. It is always recommended to test the solubility of a small aliquot before dissolving the entire sample.

Stability and Storage Recommendations

Proper storage is paramount to maintaining the integrity and activity of myristoylated PKI 14-22 amide. The peptide is susceptible to degradation, particularly in solution.

Lyophilized Powder

| Storage Temperature | Recommended Duration | Source(s) |

| -20°C | 1 to 4 years | |

| -80°C | 2 years |

In Solution

| Storage Temperature | Recommended Duration | Source(s) |

| -20°C | 1 to 3 months | |

| -80°C | 6 to 12 months |

Key Recommendations:

-

Store the lyophilized powder in a desiccator at the recommended temperature.

-

Upon reconstitution, it is highly advisable to prepare single-use aliquots to minimize freeze-thaw cycles.

-

Protect from moisture.

Experimental Protocols

The following are generalized protocols for assessing the solubility and stability of myristoylated PKI 14-22 amide.

Protocol for Determining Solubility

This protocol outlines a systematic approach to determine the solubility of the peptide in a solvent of interest.

Caption: Workflow for determining peptide solubility.

Protocol for Assessing Stability in Solution

This protocol provides a framework for evaluating the stability of the peptide in a chosen solvent over time.

Caption: Workflow for assessing peptide stability.

Mechanism of Action: PKA Signaling Pathway Inhibition

Myristoylated PKI 14-22 amide functions by directly inhibiting the catalytic subunit of Protein Kinase A, thereby preventing the phosphorylation of its downstream targets.

Caption: Inhibition of the PKA signaling pathway.

General Guidelines for Use

-

Initial Dissolution: For most applications, dissolving myristoylated PKI 14-22 amide in sterile DMSO to create a concentrated stock solution is recommended.

-

Working Dilutions: Further dilute the DMSO stock solution in aqueous-based buffers or cell culture media to the final working concentration immediately before use. Be mindful of the final DMSO concentration in your experiment, as it can have cytotoxic effects at higher levels.

-

Hydrophobic Nature: Due to its hydrophobicity, the peptide may exhibit a tendency to adhere to plastic surfaces. Using low-protein-binding tubes and pipette tips can help mitigate this issue.

-

Sonication: If the peptide does not readily dissolve, brief sonication can be beneficial. However, avoid excessive heating, which can lead to degradation.

By adhering to these guidelines and understanding the fundamental properties of myristoylated PKI 14-22 amide, researchers can ensure the reliability and reproducibility of their experimental outcomes.

References

A Technical Guide to Myristoylated PKI 14-22 Amide: A Cell-Permeable PKA Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of myristoylated PKI 14-22 amide, a widely used cell-permeable peptide inhibitor of Protein Kinase A (PKA). This document covers its commercial suppliers, cost, mechanism of action, and detailed experimental protocols derived from peer-reviewed literature.

Introduction to Myristoylated PKI 14-22 Amide

Myristoylated PKI 14-22 amide is a synthetic peptide that acts as a potent and specific inhibitor of cAMP-dependent Protein Kinase A (PKA).[1][2] The core peptide sequence, GRTGRRNAI, corresponds to amino acids 14-22 of the endogenous PKA inhibitor protein (PKI).[2][3] The addition of a myristoyl group to the N-terminus enhances its cell membrane permeability, allowing for the effective inhibition of intracellular PKA in living cells. The non-myristoylated version of the peptide is a highly specific inhibitor of PKA with a Ki (inhibition constant) of approximately 36 nM. This tool compound is invaluable for studying the physiological roles of PKA in various cellular processes.

Commercial Suppliers and Cost

Myristoylated PKI 14-22 amide is available from a variety of commercial suppliers. The cost can vary based on the supplier, purity, and quantity. Below is a comparative table of suppliers and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is advisable to visit the supplier's website for the most current pricing and to request a quote for bulk orders.

| Supplier | Catalog Number | Quantity | Purity | Price (USD) |

| Tocris Bioscience | 2546 | 1 mg | ≥95% (HPLC) | $230.49 |

| Enzo Life Sciences | BML-P210-0500 | 0.5 mg | ≥95% (HPLC) | $173.25 |

| MedChemExpress | HY-P1291 | 1 mg | 99.65% | $150.00 |

| Cayman Chemical | 13269 | 1 mg | ≥98% | Request Quote |

| Calbiochem (Merck/Sigma-Aldrich) | 476485 | 500 µg | ≥95% (HPLC) | ~$184.00 |

| APExBIO | B5369 | 1 mg | >98% | Request Quote |

| United States Biological | P1015-74 | 500 µg | - | $380.00 |

| Isca Biochemicals | KS-110 | 1 mg | - | £55.00 |

| MedKoo Biosciences | 406820 | Custom Synthesis | - | Request Quote |

Mechanism of Action and Signaling Pathway

Myristoylated PKI 14-22 amide functions as a competitive inhibitor of PKA. The PKA holoenzyme is a tetramer composed of two regulatory subunits and two catalytic subunits. Upon binding of cyclic AMP (cAMP) to the regulatory subunits, the catalytic subunits are released and become active. The active catalytic subunits then phosphorylate downstream target proteins on serine or threonine residues. The PKI 14-22 peptide mimics the substrate of the PKA catalytic subunit and binds to its active site, thereby preventing the phosphorylation of its natural substrates.

The myristoylated PKI 14-22 amide directly targets the active PKA catalytic subunits, preventing the phosphorylation of downstream substrates like CREB and other cellular proteins.

Experimental Protocols

Myristoylated PKI 14-22 amide is typically dissolved in a solvent like DMSO or water to create a stock solution, which is then diluted to the final working concentration in cell culture media or buffer. The optimal concentration and incubation time will vary depending on the cell type and the specific experimental conditions. Below are summaries of protocols from published studies.

Inhibition of Zika Virus Replication in Endothelial Cells

This protocol is adapted from Cheng et al., Journal of Virology, 2018.

-

Objective: To determine the effect of PKA inhibition on Zika virus (ZIKV) replication.

-

Cell Line: Human umbilical vein endothelial cells (HUVECs).

-

Reagent Preparation:

-

Prepare a stock solution of myristoylated PKI 14-22 amide in sterile, nuclease-free water.

-

Further dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 20 µM, 40 µM).

-

-

Experimental Procedure:

-

Seed HUVECs in appropriate culture plates and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide for a specified period before infection.

-

Infect the cells with ZIKV at a specific multiplicity of infection (MOI).

-

After the virus adsorption period, remove the inoculum and add fresh culture medium containing the PKA inhibitor.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

Assess viral replication by methods such as quantitative RT-PCR for viral RNA, plaque assays for infectious virus titers, or western blotting for viral protein expression.

-

-

Results from the Study: Myristoylated PKI 14-22 amide significantly inhibited ZIKV replication in HUVECs in a dose-dependent manner.

References

Methodological & Application

Protocol for Using Myristoylated PKI 14-22 Amide in Cultured Cells

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Myristoylated PKI 14-22 amide is a highly potent and cell-permeable peptide inhibitor of cAMP-dependent protein kinase A (PKA). The addition of a myristoyl group to the N-terminus of the PKI 14-22 peptide enhances its ability to cross cell membranes, making it an effective tool for studying the role of PKA in various cellular processes within intact cells.[1][2][3][4] The non-myristoylated version of the peptide is a specific and potent inhibitor of PKA with a dissociation constant (Ki) of approximately 36 nM.[1] This myristoylated analog allows for the direct inhibition of intracellular PKA activity, thereby facilitating the investigation of PKA-mediated signaling pathways in diverse research areas, including signal transduction, neuroscience, cancer biology, and virology.

Mechanism of Action

Protein Kinase A is a key enzyme in cellular signaling, typically activated by the second messenger cyclic AMP (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate a multitude of downstream protein substrates on serine or threonine residues, regulating a wide array of cellular functions such as gene expression, metabolism, and cell proliferation. Myristoylated PKI 14-22 amide acts as a pseudosubstrate inhibitor. It mimics the substrate of PKA and binds to the catalytic subunit, thereby competitively inhibiting its kinase activity and preventing the phosphorylation of its natural substrates. The myristoylation is crucial for its function in living cells as it facilitates the peptide's association with and transport across the plasma membrane.

Quantitative Data

The following tables summarize key quantitative data for myristoylated PKI 14-22 amide based on available literature.

| Parameter | Value | Reference |

| Ki (non-myristoylated) | ~36 nM |

| Application | Cell Line | Concentration | Incubation Time | Effect | Reference |

| Zika Virus Replication Inhibition | HUVEC | 10-40 µM | 48-72 h | Significant reduction in viral protein expression and viral titers. | |

| Zika Virus Replication Inhibition | Astrocytes | 20-40 µM | 72 h | Inhibition of Zika virus replication. | |

| Phagocytosis Inhibition | Human Neutrophils | Concentration-dependent | Not specified | Reduction of IgG-dependent phagocytosis. | |

| PKA Activity Inhibition | Mouse Brain/Spinal Cord Lysates | 75 µM | Not applicable | Inhibition of PKA activity. |

Experimental Protocols

Reagent Preparation

a. Stock Solution Preparation:

Myristoylated PKI 14-22 amide is typically supplied as a lyophilized powder.

-

Reconstitution Solvent: Dissolve the peptide in sterile, high-quality dimethyl sulfoxide (DMSO) to create a stock solution. Some suppliers also indicate solubility in water or dilute acid. It is recommended to consult the manufacturer's datasheet for the specific product.

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 1-10 mM. For instance, to prepare a 1 mM stock solution of a peptide with a molecular weight of 1209.5 g/mol , dissolve 1.21 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are generally stable for several months at -20°C.

b. Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the stock solution.

-

Dilute the stock solution to the desired final concentration using pre-warmed, sterile cell culture medium.

-

It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Protocol for Determining Optimal Working Concentration

The optimal concentration of myristoylated PKI 14-22 amide can vary depending on the cell type and the specific biological question. Therefore, it is essential to perform a dose-response experiment to determine the optimal concentration for your experimental system.

-

Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 96-well plate for cytotoxicity assays or larger formats for functional assays) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

-

Treatment: The following day, treat the cells with a range of concentrations of myristoylated PKI 14-22 amide (e.g., 1, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for a period relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-

Cytotoxicity Assay (e.g., MTT, MTS, or LDH assay): Assess cell viability to determine the highest concentration that does not cause significant cytotoxicity.

-

Functional Assay: Concurrently, assess the inhibitory effect on PKA activity. This can be done by measuring the phosphorylation of a known PKA substrate (e.g., CREB) via Western blotting or by using a PKA activity assay kit.

-

Data Analysis: Plot cell viability and PKA inhibition as a function of the inhibitor concentration to determine the optimal concentration that provides significant PKA inhibition with minimal cytotoxicity.

General Protocol for PKA Inhibition in Cultured Cells

-

Cell Culture: Culture your cells of interest to the desired confluency in the appropriate culture vessel.

-

Starvation (Optional): Depending on the experimental design, you may need to serum-starve the cells for a few hours to overnight to reduce basal PKA activity.

-

Pre-treatment with Inhibitor: Remove the culture medium and add fresh medium containing the predetermined optimal concentration of myristoylated PKI 14-22 amide. Include appropriate controls (vehicle and untreated). Incubate for a sufficient time to allow for cell penetration and PKA inhibition (e.g., 30 minutes to 2 hours).

-

Stimulation: After the pre-incubation period, you can stimulate the cells with an agonist that is known to activate the PKA pathway (e.g., forskolin, isoproterenol, or a specific hormone) for a defined period.

-

Downstream Analysis: Following treatment, harvest the cells for downstream analysis. This may include:

-

Western Blotting: To analyze the phosphorylation status of PKA substrates (e.g., phospho-CREB).

-

PKA Activity Assays: To directly measure the enzymatic activity of PKA.

-

Gene Expression Analysis (qPCR or RNA-seq): To investigate changes in the transcription of PKA target genes.

-

Functional Assays: To assess the physiological consequences of PKA inhibition (e.g., cell proliferation, apoptosis, migration).

-

Visualizations

Caption: PKA signaling pathway and the inhibitory action of myristoylated PKI 14-22 amide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PKA Inhibitor 14-22 Amide, Cell-Permeable, Myristoylated - Calbiochem | 476485 [merckmillipore.com]

- 3. A Stapled Peptide Mimic of the Pseudosubstrate Inhibitor PKI Inhibits Protein Kinase A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzo Life Sciences PKI (14-22) amide (myristoylated) (0.5 mg) CAS: 201422-03-9, | Fisher Scientific [fishersci.com]

Probing the cAMP Signaling Cascade: Application Notes and Protocols for Myristoylated PKI 14-22 Amide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing myristoylated PKI 14-22 amide, a potent and cell-permeable peptide inhibitor of cAMP-dependent Protein Kinase A (PKA), to investigate cAMP signaling pathways. This document outlines the mechanism of action, provides quantitative data for experimental planning, and offers detailed protocols for key applications.

Myristoylated PKI 14-22 amide is a powerful tool for dissecting the diverse cellular processes regulated by cAMP and PKA, including gene expression, metabolism, and cell proliferation. Its myristoyl group facilitates its entry into cells, allowing for the direct inhibition of PKA in live-cell assays.[1][2][3] This peptide acts as a competitive inhibitor of the PKA catalytic subunit, effectively blocking the phosphorylation of its downstream targets.[1]

Quantitative Data Summary

For effective experimental design, it is crucial to consider the inhibitory constants and typical working concentrations of myristoylated PKI 14-22 amide. The following tables summarize key quantitative data.

| Parameter | Value | Notes |

| Ki (dissociation constant) | ~36 nM | This value is for the non-myristoylated form of the PKI 14-22 amide peptide and serves as a strong indicator of its high affinity for the PKA catalytic subunit. |

| Formulation | Lyophilized solid | Supplied as a trifluoroacetate salt. |

| Molecular Weight | 1209.49 g/mol | |

| Solubility | Soluble in DMSO (up to 1 mg/ml) and water (up to 1 mg/ml) | It is recommended to prepare a concentrated stock solution in DMSO. |

| Application | Cell Type/System | Recommended Working Concentration | Reference |

| Inhibition of Phagocytosis | Human Neutrophils | 3 - 10 µM | |

| Inhibition of PKA activity | Mouse Brain/Spinal Cord Lysates | 75 µM | |

| Inhibition of Zika Virus Replication | Human Umbilical Vein Endothelial Cells (HUVECs) | 10 - 40 µM | |

| Reversal of Morphine Tolerance | Mice (intracerebroventricular injection) | 2.5 - 5 nmol/mouse | |

| Inhibition of PKA-dependent phosphorylation | Cultured Neurons | 1 µM |

Signaling Pathways and Experimental Logic

To visually represent the mechanism of action and experimental workflows, the following diagrams are provided.

Experimental Protocols

The following are detailed protocols for key experiments to study cAMP signaling pathways using myristoylated PKI 14-22 amide.

Protocol 1: In Vitro PKA Activity Assay (Radiometric)

This protocol is adapted from a generic radiometric PKA assay and is suitable for confirming the inhibitory activity of myristoylated PKI 14-22 amide on purified PKA or in cell lysates.

Materials:

-

Myristoylated PKI 14-22 amide

-

Purified PKA catalytic subunit or cell lysate

-

PKA substrate peptide (e.g., Kemptide)

-

[γ-³²P]ATP

-

Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol

-

Magnesium/ATP Cocktail: 75 mM MgCl₂, 500 µM ATP in ADB

-

P81 phosphocellulose paper

-

0.75% Phosphoric acid

-

Acetone

-

Scintillation fluid and counter

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of myristoylated PKI 14-22 amide in DMSO.

-

Dilute the PKA enzyme or cell lysate in ADB to the desired concentration.

-

Prepare the Magnesium/ATP cocktail and add [γ-³²P]ATP to a final concentration of ~10 µCi per reaction.

-

-

Assay Setup (in microcentrifuge tubes on ice):

-

Add 10 µL of ADB.

-

Add 10 µL of the substrate peptide cocktail.

-

Add 10 µL of varying concentrations of myristoylated PKI 14-22 amide or vehicle (DMSO) as a control.

-

Add 10 µL of the PKA enzyme preparation.

-

Pre-incubate for 10 minutes on ice.

-

-

Initiate Kinase Reaction:

-

Add 10 µL of the Magnesium/[γ-³²P]ATP cocktail to each tube.

-

Vortex gently and incubate for 10-30 minutes at 30°C.

-

-

Stop Reaction and Measure Incorporation:

-

Spot 25 µL of the reaction mixture onto a numbered P81 phosphocellulose paper square.

-

Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid.

-

Wash once with acetone for 5 minutes.

-

Air dry the papers.

-

Transfer the papers to scintillation vials, add scintillation fluid, and count in a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of PKA inhibition for each concentration of myristoylated PKI 14-22 amide compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Protocol 2: Measurement of Intracellular cAMP Levels

This protocol describes a general method for measuring intracellular cAMP levels in cultured cells treated with myristoylated PKI 14-22 amide using a commercially available cAMP assay kit (ELISA or radioimmunoassay).

Materials:

-

Cultured cells of interest

-

Myristoylated PKI 14-22 amide

-

cAMP-inducing agent (e.g., Forskolin, isoproterenol)

-

Cell lysis buffer (provided with the cAMP assay kit or 0.1 M HCl)

-

Commercially available cAMP assay kit (e.g., ELISA or RIA)

-

Plate reader or gamma counter

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in a multi-well plate at a desired density and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of myristoylated PKI 14-22 amide or vehicle (DMSO) for a predetermined time (e.g., 30-60 minutes).

-

Stimulate the cells with a cAMP-inducing agent for the appropriate duration (e.g., 10-30 minutes).

-

-

Cell Lysis:

-

Aspirate the culture medium.

-

Lyse the cells according to the instructions provided with the cAMP assay kit. Typically, this involves adding a specific lysis buffer or 0.1 M HCl and incubating for a short period.

-

-

cAMP Measurement:

-

Perform the cAMP assay on the cell lysates following the manufacturer's protocol. This usually involves the incubation of the lysate with an antibody specific for cAMP and a labeled cAMP conjugate.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Determine the concentration of cAMP in each sample by interpolating from the standard curve.

-

Analyze the effect of myristoylated PKI 14-22 amide on basal and stimulated cAMP levels. Note that as a PKA inhibitor, it is not expected to directly alter cAMP levels but can be used to separate PKA-dependent and independent effects of cAMP.

-

Protocol 3: Western Blot Analysis of CREB Phosphorylation

This protocol details the steps to assess the phosphorylation of a key PKA downstream target, CREB (cAMP response element-binding protein), at Serine 133.

Materials:

-

Cultured cells of interest

-

Myristoylated PKI 14-22 amide

-

cAMP-inducing agent (e.g., Forskolin)

-

RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture and treat cells with myristoylated PKI 14-22 amide and a cAMP-inducing agent as described in Protocol 2.

-

After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-CREB (Ser133) primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Reprobing (Optional):

-

To normalize for protein loading, the membrane can be stripped and reprobed with an anti-total CREB antibody.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-CREB and total CREB.

-

Express the results as the ratio of phospho-CREB to total CREB to determine the effect of myristoylated PKI 14-22 amide on CREB phosphorylation.

-

References

Application of Myristoylated PKI 14-22 Amide in Cancer Cell Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction